![molecular formula C19H20N2O4 B2500356 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide CAS No. 483359-49-5](/img/structure/B2500356.png)
2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
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Description
2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a chemical compound that is widely used in scientific research and laboratory experiments. It is a type of an amide, which is a functional group consisting of a carbonyl group linked to an amine group. This compound has a wide range of applications in scientific research, including its use as a substrate in biochemical and physiological studies, as well as its use as a reagent in organic synthesis.
Scientific Research Applications
Mechanofluorochromic Properties
Research into 3-aryl-2-cyano acrylamide derivatives related to "2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide" has revealed their potential in mechanofluorochromic applications. These compounds, including structurally similar derivatives, exhibit distinct optical properties due to their face-to-face stacking mode. The study highlighted the fluorescence switching, stacking mode, and molecular interactions as key factors influencing their luminescent properties (Song et al., 2015).
Twisted Intramolecular Charge Transfer Fluorescence
Substituted 1,2-diarylethenes, closely related to the chemical structure , have been studied for their absorption and fluorescence properties. These compounds have shown solvent polarity-dependent dual fluorescence, attributed to twisted intramolecular charge transfer excited states. This research opens avenues for developing new materials with unique optical properties (Singh & Kanvah, 2001).
Antitumor Agents
A novel series of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives, incorporating elements of the target compound's structure, were designed and synthesized. One derivative, in particular, demonstrated strong antiproliferative activity against a wide panel of cancer cell lines, highlighting the potential of such compounds in cancer therapy (Romagnoli et al., 2014).
Pyrolytic Cleavage in Lignin Model Compounds
Studies on β-ether-type dimers and an α,β-diether-type trimer, which share structural similarities with the target compound, investigated their pyrolytic cleavage. The research provided insights into the mechanistic aspects of lignin degradation, which is crucial for understanding biomass conversion technologies (Watanabe et al., 2009).
Selective Methoxy Ether Cleavage and Acylation
A study demonstrated selective methoxy ether cleavage of dimethoxyphenols followed by selective acylation, showcasing a method that could be applicable in the synthesis of ortho-acylated catechols. This chemical transformation is significant for the production of compounds used in supramolecular chemistry, as well as precursors for pesticides, flavors, and fragrances (Adogla et al., 2012).
properties
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-7-5-4-6-15(16)21-19(22)14(12-20)10-13-8-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGDKCRXNBAFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide |
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